5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid
Overview
Description
5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid is a chemical compound that belongs to the thiophene family. It is a heterocyclic organic compound that contains a sulfur atom and a five-membered ring. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Suzuki–Miyaura Coupling
5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely used for carbon–carbon bond formation and involves the coupling of organoboron compounds with electrophilic organic groups. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound serves as an organoboron reagent, facilitating the formation of new C–C bonds through oxidative addition and transmetalation processes .
Borinic Acid Derivatives
Recent advances have explored the synthesis of borinic acids, including derivatives of 5-methoxycarbonyl-4-methylthiophene-2-carboxylic acid . These compounds exhibit unique properties and reactivity. For instance, Lee and coworkers reported a metal-free one-pot synthesis of tetracoordinated borinic acids, which involved boronic acids and a bidentate ligand. Such derivatives find applications in various chemical transformations .
Materials for Organic Electronics
Organic electronics rely on π-conjugated materials for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of 5-methoxycarbonyl-4-methylthiophene-2-carboxylic acid make it a candidate for such devices. Researchers investigate its role in enhancing charge transport and light emission.
These applications highlight the versatility and potential impact of 5-(Methoxycarbonyl)-4-methylthiophene-2-carboxylic acid in various scientific domains. If you need further details or additional applications, feel free to ask
properties
IUPAC Name |
5-methoxycarbonyl-4-methylthiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h3H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXIBUKFKYBEBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1400661-53-1 | |
Record name | 5-(methoxycarbonyl)-4-methylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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